Cy5 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

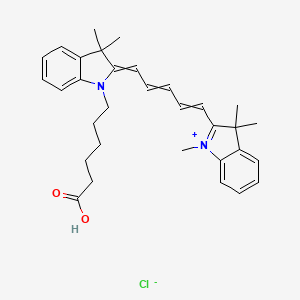

C32H39ClN2O2 |

|---|---|

Molecular Weight |

519.1 g/mol |

IUPAC Name |

6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H |

InChI Key |

SHDOHVMHEAVMNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Cy5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorbance and emission characteristics of Cyanine5 (Cy5) carboxylic acid, a widely utilized fluorescent dye in biological research and diagnostics. This document outlines its key spectral properties, details experimental protocols for its characterization, and illustrates relevant experimental workflows.

Core Photophysical Properties of Cy5 Carboxylic Acid and its Derivatives

Cy5 carboxylic acid is a fluorescent dye belonging to the cyanine (B1664457) family, known for its high molar absorptivity and fluorescence in the red to far-red region of the electromagnetic spectrum.[1][2][3][4] These properties make it an excellent candidate for various bio-imaging and labeling applications, minimizing background fluorescence from endogenous cellular components. The carboxylic acid functional group allows for covalent conjugation to primary amines on target molecules, such as proteins and nucleic acids, through the formation of an amide bond.[5]

The spectral properties of Cy5 carboxylic acid can be influenced by its local environment, including solvent polarity and pH. For applications requiring high aqueous solubility, sulfonated versions like Sulfo-Cy5 carboxylic acid are available.[6][7] These variants exhibit similar spectral characteristics with improved water solubility, reducing the need for organic co-solvents in labeling reactions.[6][7]

Quantitative Spectral Data

The following table summarizes the key quantitative photophysical parameters for Cy5 carboxylic acid and its common derivatives.

| Property | Cy5 Carboxylic Acid | Sulfo-Cy5 Carboxylic Acid | Cy5.5 Carboxylic Acid |

| Absorbance Maximum (λmax) | 646 nm[1][2][3] | 646 nm[6] | 650 nm[8] |

| Emission Maximum (λem) | 662 nm[1][2][3] | 662 nm[6] | 710 nm[8] |

| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹[1][2][3] | 271,000 M⁻¹cm⁻¹[6] | Not specified |

| Fluorescence Quantum Yield (Φ) | 0.2[1][2][3] | 0.28[6] | Not specified |

| Solubility | Soluble in organic solvents (DMSO, DMF)[1][2][3] | High water solubility[6] | Not specified |

Experimental Protocols

Measurement of Absorbance and Emission Spectra

The following is a generalized protocol for determining the absorbance and emission spectra of Cy5 carboxylic acid.

1. Materials and Equipment:

-

Cy5 carboxylic acid

-

Spectroscopy-grade solvent (e.g., DMSO, DMF, or an appropriate buffer for aqueous solutions)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

2. Sample Preparation:

-

Prepare a stock solution of Cy5 carboxylic acid in the chosen solvent at a concentration of approximately 1 mM. Due to its limited water solubility, organic solvents like DMSO or DMF are often used for the non-sulfonated version.[1][2][3]

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance and fluorescence measurements. For absorbance, a typical concentration range is 1-10 µM. For fluorescence, a more dilute solution (e.g., 0.1-1 µM) is often required to avoid inner filter effects.

3. Absorbance Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range for the scan (e.g., 300-750 nm).

-

Use a cuvette filled with the solvent as a blank to zero the instrument.

-

Replace the blank with the cuvette containing the Cy5 carboxylic acid solution.

-

Run the absorbance scan and identify the wavelength of maximum absorbance (λmax).

4. Fluorescence Measurement:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined λmax (around 646 nm).

-

Set the emission scan range to start at a slightly higher wavelength than the excitation wavelength and extend to approximately 800 nm (e.g., 650-800 nm).

-

Use a cuvette with the solvent to measure any background fluorescence.

-

Replace the blank with the cuvette containing the Cy5 carboxylic acid solution.

-

Run the emission scan to determine the wavelength of maximum emission (λem).

-

To obtain an excitation spectrum, set the emission monochromator to the determined λem and scan a range of excitation wavelengths.

Visualizations

Experimental Workflow for Spectral Characterization

Caption: Workflow for determining the absorbance and emission maxima of Cy5 carboxylic acid.

Application in Cell Labeling and Tracking

Caption: Workflow for cell labeling and tracking using a Cy5-conjugated probe.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 3. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. nbinno.com [nbinno.com]

- 6. apexbt.com [apexbt.com]

- 7. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

Navigating the Solubility of Cy5 Carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Cy5 carboxylic acid in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document is intended for researchers, scientists, and professionals in the field of drug development and other disciplines where fluorescent labeling is a critical technique. The guide summarizes quantitative solubility data, presents a detailed experimental protocol for solubility determination, and offers visual representations of factors influencing solubility and a general experimental workflow.

Core Findings: Solubility of Cy5 Carboxylic Acid

Cy5 carboxylic acid, a widely used cyanine (B1664457) dye for fluorescent labeling, exhibits significantly different solubility profiles in DMSO and water. It is freely soluble in organic solvents like DMSO but has limited solubility in aqueous solutions.[1][2][3] This disparity is a critical consideration for experimental design, particularly in bioconjugation and cellular imaging applications. For applications requiring high aqueous solubility, a sulfonated version, sulfo-Cy5 carboxylic acid, is recommended.[4][5][6][7]

Quantitative Solubility Data

The following table summarizes the reported solubility values for Cy5 carboxylic acid in DMSO and water. For comparison, the solubility of its water-soluble counterpart, sulfo-Cy5 carboxylic acid, is also included.

| Compound | Solvent | Solubility | Molar Concentration |

| Cy5 carboxylic acid | DMSO | ≥51.9 mg/mL [8] | ~100 mM |

| Water | 130 mg/L (0.13 mg/mL) [1][3] | 0.25 mM [1] | |

| sulfo-Cyanine5 carboxylic acid | Water | 240 g/L (240 mg/mL)[5] | 0.35 M[5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of Cy5 carboxylic acid. This protocol is adapted from established principles of solubility testing for chemical compounds.

Objective: To determine the saturation point of Cy5 carboxylic acid in a given solvent (e.g., DMSO or water) at a specified temperature.

Materials:

-

Cy5 carboxylic acid, solid powder

-

Solvent of interest (e.g., high-purity DMSO, deionized water)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer

-

Calibrated analytical balance

-

Micro-volume pipette

-

Clear glass vials with screw caps

Methodology:

-

Preparation of Stock Solution (for calibration curve):

-

Accurately weigh a small amount of Cy5 carboxylic acid and dissolve it in a known volume of the solvent to create a concentrated stock solution of known concentration. Ensure complete dissolution. For water, it is advisable to first dissolve the dye in a minimal amount of DMSO before diluting with water to overcome the initial low solubility.[2][7]

-

-

Generation of a Calibration Curve:

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the maximum absorbance wavelength of Cy5 (approximately 646 nm).

-

Plot a graph of absorbance versus concentration to create a standard calibration curve. This will be used to determine the concentration of the supernatant in the solubility test.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid Cy5 carboxylic acid to a known volume of the solvent in a sealed vial. The amount should be more than what is expected to dissolve.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 hours) at a constant temperature.

-

Allow the suspension to equilibrate for an extended period (e.g., 24 hours) at the same constant temperature to ensure saturation. Continue gentle agitation during this period if possible.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vial at high speed to pellet the undissolved Cy5 carboxylic acid.

-

-

Analysis of the Supernatant:

-

Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant using the spectrophotometer.

-

-

Calculation of Solubility:

-

Use the absorbance reading and the standard calibration curve to determine the concentration of Cy5 carboxylic acid in the supernatant.

-

Multiply this concentration by the dilution factor to calculate the solubility of Cy5 carboxylic acid in the solvent at the specified temperature.

-

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Factors influencing Cy5 carboxylic acid solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medkoo.com [medkoo.com]

- 6. Apexbio Technology LLC Cy5 carboxylic acid (non-sulfonated),5mg, Quantity: | Fisher Scientific [fishersci.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. apexbt.com [apexbt.com]

Unveiling the Spectroscopic Signature of Cy5 Acid: A Technical Guide to its Molar Extinction Coefficient

For Immediate Release

[City, State] – [Date] – In a significant resource for the scientific community, a comprehensive technical guide detailing the molar extinction coefficient of Cy5 carboxylic acid has been compiled. This guide is tailored for researchers, scientists, and drug development professionals who rely on precise quantitative data for their work with this widely used fluorescent dye. The document provides a thorough examination of the dye's spectroscopic properties, detailed experimental protocols for determining its molar extinction coefficient, and insights into its various applications.

The molar extinction coefficient is a critical parameter for any application involving the quantitative use of dyes, as it directly relates absorbance to concentration. For Cy5 carboxylic acid, a commonly cited value for its molar extinction coefficient is 250,000 cm⁻¹M⁻¹ [1][2]. This value is fundamental for accurate concentration determination in various solvents and is pivotal for stoichiometric calculations in labeling reactions.

This in-depth guide summarizes the key quantitative data for Cy5 carboxylic acid and its derivatives in a structured format, facilitating easy comparison for researchers.

Spectroscopic and Physicochemical Properties of Cy5 Acid

| Property | Value | Solvents/Conditions |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | DMSO, DMF, DCM[1][2] |

| Excitation Maximum (λmax) | ~646 nm | Varies slightly with solvent |

| Emission Maximum | ~662 nm | Varies slightly with solvent |

| Quantum Yield (Φ) | 0.2 | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and DCM. Limited solubility in water.[1][2] | - |

| pH Sensitivity | Cy5 conjugates are generally pH-insensitive in the range of pH 4 to 10.[3] | Aqueous buffers |

Experimental Determination of the Molar Extinction Coefficient

A precise determination of the molar extinction coefficient is crucial for reproducible and accurate experimental results. The following protocol outlines the standard methodology using UV-Visible spectrophotometry, based on the Beer-Lambert law.

Principle

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The equation is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the concentration of the solute (in mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

By measuring the absorbance of several solutions of known concentrations, the molar extinction coefficient can be determined from the slope of a plot of absorbance versus concentration.

Detailed Experimental Protocol

1. Materials and Reagents:

- Cy5 carboxylic acid

- High-purity solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

- Calibrated UV-Visible spectrophotometer

- Quartz cuvettes (1 cm path length)

- Calibrated analytical balance

- Volumetric flasks and pipettes

2. Preparation of a Stock Solution: a. Accurately weigh a small amount of Cy5 carboxylic acid using an analytical balance. b. Dissolve the weighed dye in a precise volume of the chosen solvent (e.g., DMSO) in a volumetric flask to create a stock solution of known concentration. For example, to prepare a 1 mM stock solution, dissolve 0.5191 mg of this compound (MW: 519.1 g/mol ) in 1 mL of DMSO.

3. Preparation of Serial Dilutions: a. From the stock solution, prepare a series of dilutions with decreasing concentrations. For instance, create a set of standards with concentrations ranging from 1 µM to 10 µM. b. Use calibrated pipettes and volumetric flasks to ensure the accuracy of the dilutions.

4. Spectrophotometric Measurement: a. Turn on the UV-Visible spectrophotometer and allow it to warm up. b. Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorbance of Cy5 (e.g., 500-800 nm). c. Use a cuvette filled with the pure solvent as a blank to zero the spectrophotometer. d. Measure the absorbance spectrum for each of the prepared dilutions. e. Identify the wavelength of maximum absorbance (λmax).

5. Data Analysis: a. Record the absorbance value at λmax for each dilution. b. Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis). c. Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law. d. The slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Below is a graphical representation of the experimental workflow for determining the molar extinction coefficient.

Applications in Research and Drug Development

The precise knowledge of the molar extinction coefficient of this compound is paramount for its application in various research and development areas.

-

Bioconjugation and Labeling: Accurate concentration determination is essential for controlling the stoichiometry of labeling reactions when conjugating Cy5 to proteins, antibodies, or nucleic acids. This ensures the desired degree of labeling and optimal performance of the fluorescent probe.

-

Quantitative Cellular Imaging: In fluorescence microscopy and flow cytometry, knowing the precise concentration of a Cy5-labeled probe allows for the quantification of target molecules within cells or tissues.

-

Drug Screening and Delivery: Cy5 can be used to label drug molecules or drug carriers to track their distribution and concentration in vitro and in vivo. This is critical for pharmacokinetic and pharmacodynamic studies in drug development.

The following diagram illustrates a typical workflow for antibody labeling with Cy5 and its subsequent use in cellular imaging.

This technical guide provides the essential data and methodologies for the effective and accurate use of Cy5 carboxylic acid in a research setting. By adhering to these protocols, scientists can ensure the reliability and reproducibility of their experimental results.

References

Unveiling the Luminescence of Cy5 Carboxylic Acid: A Technical Guide to Its Quantum Yield

For Immediate Release

This technical guide provides an in-depth analysis of the quantum yield and photophysical properties of Cy5 carboxylic acid, a widely utilized fluorescent probe in life sciences research. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the dye's characteristics, detailed experimental protocols for quantum yield determination, and a visual representation of the experimental workflow.

Core Photophysical Properties of Cyanine (B1664457) 5 Dyes

Cyanine 5 (Cy5) carboxylic acid is a fluorescent dye belonging to the cyanine family, known for its bright emission in the far-red region of the spectrum. This property makes it particularly valuable for biological imaging applications, as it minimizes autofluorescence from endogenous cellular components. The non-activated carboxylic acid form is generally considered non-reactive and serves as an excellent tool for control experiments and instrument calibration. For covalent labeling of biomolecules, activated versions such as Cy5 NHS ester are typically employed.

The efficiency of a fluorophore's light emission is quantified by its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The quantum yield of Cy5 carboxylic acid is consistently reported to be 0.2. A water-soluble variant, sulfo-Cyanine5 carboxylic acid, exhibits a slightly higher quantum yield of 0.28, offering an advantage in aqueous biological buffers.

The key photophysical parameters for both Cy5 carboxylic acid and its sulfonated analogue are summarized in the table below for easy comparison.

| Property | Cy5 Carboxylic Acid | sulfo-Cyanine5 Carboxylic Acid |

| Quantum Yield (Φ) | 0.2[1][2][3][4] | 0.28[5] |

| Excitation Maximum (λex) | 646 nm[1][2][4] | 646 nm |

| Emission Maximum (λem) | 662 nm[1][2][4] | 662 nm |

| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹[1][2][4] | 250,000 M⁻¹cm⁻¹ |

| Solubility | Soluble in organic solvents (DMF, DMSO), poorly soluble in water[1][2][3] | Water-soluble[5] |

Experimental Protocol: Relative Quantum Yield Determination

The following protocol details the comparative method for determining the fluorescence quantum yield of Cy5 carboxylic acid, referencing a standard with a known quantum yield. This method, originally described by Williams et al., is widely regarded as the most reliable approach.

I. Materials and Equipment

-

Cy5 Carboxylic Acid: High purity, solid form.

-

Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to Cy5. For Cy5, a suitable standard is Cresyl Violet (Φ ≈ 0.53 in methanol).

-

Solvents: Spectroscopic grade solvents are crucial. For Cy5 carboxylic acid, Dimethyl sulfoxide (B87167) (DMSO) or a mixture of DMSO and water can be used. The same solvent should be used for both the sample and the standard if possible to minimize errors related to the refractive index.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

II. Solution Preparation

-

Stock Solutions: Prepare concentrated stock solutions of both Cy5 carboxylic acid and the standard dye in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength in a 1 cm path length cuvette. This is critical to avoid inner filter effects. A minimum of five different concentrations for both the sample and the standard is recommended.

III. Spectral Measurements

-

Absorbance Spectra:

-

Record the absorbance spectrum for each of the prepared solutions (sample and standard) using the UV-Vis spectrophotometer.

-

Determine the absorbance value at the chosen excitation wavelength (λex). The λex should be a wavelength where both the sample and the standard absorb light. For Cy5, an excitation wavelength around 630-640 nm is suitable.

-

-

Fluorescence Emission Spectra:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

It is imperative that the excitation and emission slit widths, as well as other instrument parameters, are kept constant for all measurements of both the sample and the standard.

-

The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

-

IV. Data Analysis

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the Gradient: The resulting plots should be linear. Perform a linear regression for each data set to determine the gradient (slope) of the line.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

-

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram outlines the key steps in determining the relative quantum yield of Cy5 carboxylic acid.

Caption: A flowchart illustrating the key stages of determining the relative quantum yield of a fluorescent sample.

This comprehensive guide provides the necessary data and protocols for the accurate characterization of Cy5 carboxylic acid's quantum yield. Adherence to these methodologies will ensure reliable and reproducible results for researchers leveraging this important fluorophore in their work.

References

A Technical Guide to Cy5 Acid for Fluorescence Microscopy

Introduction to Fluorescence Microscopy

Fluorescence microscopy is a cornerstone of modern biological and pharmaceutical research, enabling the visualization of specific molecules and structures within cells and tissues. The technique relies on fluorophores, molecules that absorb light at a specific wavelength (excitation) and emit it at a longer, lower-energy wavelength (emission).[1][2][3] A fluorescence microscope uses a light source to excite the fluorophore, filters to isolate the emitted light, and a detector to capture the resulting image.[2][4] This allows for high-contrast imaging of labeled targets against a dark background, providing exceptional specificity and sensitivity.[2][5] Key phenomena to consider in fluorescence microscopy include photobleaching (irreversible light-induced damage to the fluorophore) and quenching (reduced fluorescence due to molecular interactions), which can impact signal intensity and duration.[1]

Cyanine (B1664457) 5 (Cy5): A Versatile Far-Red Fluorophore

Cyanine 5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine family.[] It is prized for its high extinction coefficient, good quantum yield, and excellent photostability, which collectively contribute to its bright and durable fluorescence signal.[7][8] A major advantage of Cy5 is its operation in the far-red region of the electromagnetic spectrum.[7][9] Biological specimens exhibit minimal autofluorescence in this range, leading to a significantly improved signal-to-noise ratio and clearer images.[7][9]

This guide focuses on Cy5 acid, the non-activated carboxylic acid form of the dye. While not directly reactive with biomolecules, this compound is a crucial precursor for creating activated forms (like NHS esters) used in bioconjugation.[10][11] It also serves as an essential tool for control experiments and instrument calibration.[10]

Core Properties of Cy5 Dyes

The utility of Cy5 in research is defined by its specific spectral and physicochemical properties.

Spectral Properties

The efficiency of a fluorophore is determined by its ability to absorb and emit light. Cy5 is typically excited by laser lines at 633 nm or 647 nm.[7][9]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 646 - 649 nm | [10][12][13] |

| Emission Maximum (λem) | 662 - 670 nm | [10][12][13][14] |

| Molar Extinction Coefficient (ε) | ~250,000 cm-1M-1 | [10][12][15] |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | [10][15][16] |

Physicochemical Properties of this compound

These properties are critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C32H39ClN2O2 | [15] |

| Molecular Weight | 519.1 g/mol | [15] |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited water solubility | [10][15][17] |

| Storage Conditions | -20°C, in the dark, desiccated | [10][15] |

| Stability | Good photostability and chemical stability; pH insensitive (pH 4-10) | [17][18][19] |

Bioconjugation and Experimental Workflow

This compound itself contains a non-activated carboxylic acid and is therefore not reactive towards common functional groups on biomolecules like primary amines.[10] To label proteins, nucleic acids, or other molecules, the carboxylic acid must first be chemically activated, most commonly as an N-hydroxysuccinimide (NHS) ester.[19][20] This "activated" Cy5 NHS ester readily reacts with primary amines (e.g., on lysine (B10760008) residues in proteins) to form a stable covalent amide bond.[19]

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. goldbio.com [goldbio.com]

- 3. pages.zeiss.com [pages.zeiss.com]

- 4. Introduction to fluorescence microscopy: Principle and types – faCellitate [facellitate.com]

- 5. microscopeworld.com [microscopeworld.com]

- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Sulfo-Cy5 Acid | AxisPharm [axispharm.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. Fluorescent Properties of CY5 and Sulfonated CY5 and Fluorescence Instruments for - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound, 1032678-07-1 | BroadPharm [broadpharm.com]

- 16. apexbt.com [apexbt.com]

- 17. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 18. researchgate.net [researchgate.net]

- 19. vectorlabs.com [vectorlabs.com]

- 20. abpbio.com [abpbio.com]

Methodological & Application

Cy5 Acid Protein Labeling Protocol for Antibodies: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the covalent labeling of antibodies with Cyanine 5 (Cy5) NHS ester. Cy5 is a bright and photostable far-red fluorescent dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where minimizing background autofluorescence is critical.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of the Cy5 dye reacts efficiently with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on the antibody to form a stable amide bond.[3] This protocol covers the necessary calculations, a step-by-step labeling procedure, a method for purifying the conjugate, and instructions for determining the degree of labeling (DOL).

Quantitative Data of Cy5 Dye

A summary of the key properties of the Cy5 dye is presented in the table below for easy reference. These values are essential for calculating the degree of labeling and for setting up imaging experiments.

| Property | Value | Reference(s) |

| Excitation Maximum (λmax) | ~646-651 nm | [4][5] |

| Emission Maximum (λem) | ~662-670 nm | [4][5] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [4][5][6][7] |

| Quantum Yield (Φ) | ~0.2 - 0.27 | [4][5][6][7] |

| Molecular Weight (NHS Ester) | Varies by manufacturer (e.g., 616.2 g/mol , 855.07 g/mol ) | [4][5][8] |

| A280 Correction Factor (CF280) | ~0.04 - 0.05 | [3][7] |

Experimental Workflow

The overall workflow for labeling antibodies with Cy5 NHS ester is depicted in the following diagram.

Caption: Workflow for Cy5 labeling of antibodies.

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an IgG antibody with Cy5 NHS ester.

Materials and Reagents

-

IgG antibody in an amine-free buffer (e.g., PBS)

-

Cy5 NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Spectrophotometer

Antibody Preparation

-

Buffer Exchange: It is critical to remove any buffers containing primary amines (e.g., Tris or glycine) as they will compete with the antibody for reaction with the NHS ester.[9] Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) overnight at 4°C.

-

Determine Antibody Concentration: Measure the absorbance of the antibody solution at 280 nm (A280). Calculate the concentration using the following formula:

-

Antibody Concentration (mg/mL) = A280 / (Extinction coefficient of antibody in mL/mg*cm * path length in cm)

-

Note: The extinction coefficient for a typical IgG is ~1.4 mL/mg*cm.

-

Cy5 NHS Ester Preparation

-

Allow the vial of Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the Cy5 NHS ester by dissolving it in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6] This solution should be prepared fresh and protected from light.

Labeling Reaction

-

Adjust Antibody Concentration: Dilute the antibody with the reaction buffer to a final concentration of 5-10 mg/mL.[6]

-

Calculate Molar Ratio: For optimal labeling, a molar excess of Cy5 NHS ester is required. A starting point of a 10:1 molar ratio of dye to antibody is recommended.[8] The ratio may need to be optimized for different antibodies.

-

Initiate the Reaction: Add the calculated volume of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

Purification of the Labeled Antibody

-

Prepare the Purification Column: Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

-

Separate Conjugate from Free Dye: Apply the reaction mixture to the top of the column and allow it to enter the resin.

-

Elute the Labeled Antibody: Elute the column with PBS. The first colored fraction to elute will be the Cy5-labeled antibody. The smaller, unconjugated dye molecules will elute later.

-

Collect and Store: Collect the fractions containing the labeled antibody. The conjugate can be stored at 4°C for short-term use or at -20°C in the presence of a cryoprotectant (e.g., 50% glycerol) for long-term storage.[3] The solution should be protected from light.

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. For most applications, a DOL of 2-10 is desirable.[10]

-

Measure Absorbance: Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, Amax).

-

Calculate the Molar Concentration of the Dye:

-

Dye Concentration (M) = Amax / (ε_dye * path length in cm)

-

Where ε_dye is the molar extinction coefficient of Cy5 (250,000 cm⁻¹M⁻¹).

-

-

Calculate the Molar Concentration of the Antibody:

-

The absorbance at 280 nm is a combination of the absorbance from the antibody and the Cy5 dye. A correction factor (CF280) is used to account for the dye's absorbance at 280 nm.

-

Corrected A280 = A280 - (Amax * CF280)

-

Antibody Concentration (M) = Corrected A280 / (ε_antibody * path length in cm)

-

Where ε_antibody for a typical IgG is ~210,000 cm⁻¹M⁻¹.

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = (Molar Concentration of Dye) / (Molar Concentration of Antibody)

-

This detailed protocol provides a robust method for the successful labeling of antibodies with Cy5, enabling their use in a wide array of sensitive and specific bioassays.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 3. goldbio.com [goldbio.com]

- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 5. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]

- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Conjugating Cy5 NHS Ester to Amine-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of a Cyanine 5 (Cy5) N-hydroxysuccinimide (NHS) ester to an amine-modified oligonucleotide. Cy5 is a widely used fluorescent dye in molecular biology and related fields for applications such as real-time PCR, fluorescence in-situ hybridization (FISH), and microarray analysis.[1][2] The protocol described herein outlines the chemical reaction, experimental procedures, purification methods, and quality control measures necessary for successful conjugation.

The core of this method is the reaction between the NHS ester of Cy5 and a primary aliphatic amine group that has been incorporated into the oligonucleotide, typically at the 5' or 3' end, or internally via a modified nucleotide.[3] This reaction forms a stable amide bond, covalently linking the fluorescent dye to the oligonucleotide.[3][4] The efficiency of this reaction is highly dependent on pH, with an optimal range of 8.0-9.0.[5][6][7]

Chemical Reaction and Signaling Pathway

The conjugation process involves the nucleophilic attack of the primary amine on the succinimidyl ester of the Cy5 dye. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Caption: Chemical reaction scheme for the conjugation of Cy5 NHS ester to an amine-modified oligonucleotide.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation reaction.

| Parameter | Value/Range | Method of Determination | Notes |

| Reaction Conditions | |||

| Optimal pH | 8.0 - 9.0[5] | pH Measurement | Buffers such as sodium bicarbonate or sodium borate (B1201080) are recommended. Avoid buffers containing primary amines (e.g., Tris).[8][9] |

| Dye:Oligo Molar Ratio | 5:1 to 15:1[8] | Calculation | A higher excess of the dye can drive the reaction to completion but may necessitate more rigorous purification.[8] |

| Reaction Time | 2 hours to overnight[10][11] | Time Measurement | Longer reaction times may be convenient but can increase hydrolysis of the NHS ester.[11] |

| Reaction Temperature | Room Temperature (~25°C)[10] | Temperature Measurement | Protect the reaction from light to prevent photobleaching of the Cy5 dye.[10] |

| Performance Metrics | |||

| Labeling Efficiency | >80%[8] | Spectrophotometry / HPLC | Calculated as the ratio of the concentration of the labeled oligonucleotide to the total oligonucleotide concentration post-reaction.[8] |

| Purification Yield (Ethanol Precipitation) | 70-90%[8] | Spectrophotometry | This method is effective for removing the bulk of unreacted dye but may not be sufficient for all applications.[10] |

| Purification Yield (HPLC) | >85%[8] | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[12] |

| Degree of Labeling (DOL) | ~1.0[8] | Spectrophotometry | For oligonucleotides with a single amine modification, a DOL close to 1.0 is ideal.[8] |

| Spectroscopic Properties | |||

| Cy5 Absorbance Maximum (λmax) | ~649 nm[1] | Spectrophotometry | |

| Cy5 Emission Maximum | ~670 nm[1][13] | Spectrofluorometry | |

| Cy5 Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹[8][13] | Spectrophotometry | Used for calculating the concentration of the dye. |

| Cy5 Correction Factor at 260 nm (CF₂₆₀) | ~0.05[8] | Spectrophotometry | This factor is used to correct the oligonucleotide's absorbance at 260 nm for the contribution of the Cy5 dye. |

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of Cy5 NHS ester to an amine-modified oligonucleotide, followed by purification.

Materials and Reagents

-

Amine-modified oligonucleotide (lyophilized)

-

Cy5 NHS ester (stored desiccated at -20°C, protected from light)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8][10]

-

Labeling Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate buffer, pH 8.5-9.0.[5][8] Prepare fresh or store frozen in aliquots.[10]

-

Nuclease-free water

-

For Ethanol (B145695) Precipitation:

-

3 M Sodium Acetate (B1210297), pH 5.2

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

-

For HPLC Purification:

-

Acetonitrile (B52724) (HPLC grade)

-

0.1 M Triethylammonium (B8662869) acetate (TEAA) buffer

-

Experimental Workflow

Caption: Experimental workflow for Cy5 conjugation to an amine-modified oligonucleotide.

Step-by-Step Conjugation Protocol

-

Prepare the Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer (0.1 M sodium bicarbonate or borate, pH 8.5-9.0) to a final concentration of 1-10 mg/mL.[7]

-

Prepare the Cy5 NHS Ester Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11][14] Vortex gently to ensure complete dissolution.[10]

-

Perform the Conjugation Reaction:

-

In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the freshly prepared Cy5 NHS ester solution. The recommended molar ratio of dye to oligo is between 5:1 and 15:1.[8]

-

Vortex the reaction mixture gently and incubate at room temperature for 2 hours to overnight.[10][11] Protect the tube from light by wrapping it in aluminum foil.[10]

-

Purification of the Cy5-Labeled Oligonucleotide

Purification is a critical step to remove unreacted Cy5 dye and NHS byproduct, which can interfere with downstream applications.[15]

This method is quick and removes a significant portion of the free dye.

-

To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).

-

Add 3 volumes of ice-cold 100% ethanol.

-

Vortex briefly and incubate at -20°C for at least 1 hour (or -70°C for 30 minutes) to precipitate the oligonucleotide.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant which contains the unreacted dye.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge for 10 minutes at 4°C.

-

Decant the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

-

Resuspend the purified Cy5-labeled oligonucleotide pellet in nuclease-free water or a suitable buffer (e.g., TE buffer at pH 7.0 for Cy5).[12]

Reverse-phase HPLC is the most effective method for obtaining highly pure Cy5-labeled oligonucleotides, separating the labeled product from unlabeled oligos and free dye.[5][12]

-

Use a C18 reverse-phase column.

-

Set up a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer.

-

Inject the reaction mixture onto the column.

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5). The conjugated oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the Cy5 dye.

-

Collect the peak corresponding to the dual-absorbance signal.

-

Lyophilize the collected fraction to obtain the purified Cy5-labeled oligonucleotide.

Quality Control and Storage

Calculation of Concentration and Degree of Labeling (DOL)

The concentration and degree of labeling can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and ~650 nm (A₆₅₀).

-

Calculate the concentration of Cy5:

-

Concentration of Cy5 (M) = A₆₅₀ / ε_Cy5

-

Where ε_Cy5 is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).[8]

-

-

Calculate the concentration of the oligonucleotide:

-

Corrected A₂₆₀ = A₂₆₀ - (A₆₅₀ × CF₂₆₀)

-

Where CF₂₆₀ is the correction factor for Cy5 absorbance at 260 nm (~0.05).[8]

-

Concentration of Oligonucleotide (M) = Corrected A₂₆₀ / ε_oligo

-

Where ε_oligo is the molar extinction coefficient of the oligonucleotide (calculated based on its sequence).

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = Concentration of Cy5 / Concentration of Oligonucleotide

-

For a singly labeled oligonucleotide, the ideal DOL is 1.0.[8]

-

Storage

Fluorescently labeled oligonucleotides are sensitive to light and should be stored protected from light.[12] For long-term storage, it is recommended to store the lyophilized product or aliquots of the resuspended oligonucleotide at -20°C.[12] For Cy5-labeled oligos, resuspension in a buffer at pH 7.0 is recommended, as the dye can degrade at higher pH.[12]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis. | - Use fresh, anhydrous DMSO/DMF.[10] Ensure the Cy5 NHS ester has been stored properly. |

| - Suboptimal pH of the labeling buffer. | - Prepare fresh labeling buffer and verify the pH is between 8.5 and 9.0.[10] | |

| - Presence of primary amines in the buffer (e.g., Tris). | - Use a non-nucleophilic buffer like sodium bicarbonate or borate.[9] | |

| Poor Purification | - Incomplete removal of free dye by ethanol precipitation. | - Repeat the ethanol precipitation and wash steps. For higher purity, use HPLC.[5][12] |

| Degradation of Oligonucleotide | - Nuclease contamination. | - Use nuclease-free water and reagents. |

| - Incorrect storage pH. | - Store Cy5-labeled oligonucleotides at pH 7.0.[12] |

References

- 1. Cy5 NHS Oligo Modifications from Gene Link [genelink.com]

- 2. Can Cy5 be used to label DNA oligos? | AAT Bioquest [aatbio.com]

- 3. eu.idtdna.com [eu.idtdna.com]

- 4. glenresearch.com [glenresearch.com]

- 5. tandfonline.com [tandfonline.com]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 10. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 13. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 14. drmr.com [drmr.com]

- 15. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Cy5 Acid Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 5 (Cy5) is a fluorescent dye belonging to the cyanine family that exhibits bright and stable fluorescence in the far-red region of the visible spectrum. Its excitation and emission maxima are approximately 650 nm and 670 nm, respectively.[1] This spectral profile is advantageous for biological applications as it minimizes background autofluorescence from endogenous cellular components, allowing for a high signal-to-noise ratio. The labeling of peptides with Cy5 is a widely used technique in various research fields, including the study of protein-protein interactions, receptor binding assays, cellular imaging, and fluorescence resonance energy transfer (FRET).[1][2]

This document provides a detailed, step-by-step guide for the covalent labeling of peptides with Cy5 using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines. It also includes protocols for the purification and characterization of the resulting fluorescently labeled peptide.

Quantitative Data Summary

The following table summarizes key quantitative data associated with Cy5 and its use in peptide labeling.

| Parameter | Value | Notes |

| Cy5 Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | At ~650 nm.[3] |

| Excitation Maximum (λex) | ~650 nm | In the far-red region of the spectrum.[1][2] |

| Emission Maximum (λem) | ~670 nm | In the far-red region of the spectrum.[1][2] |

| Optimal pH for Labeling | 8.3 - 9.0 | For efficient reaction of NHS ester with primary amines.[3][4][5] |

| Typical Degree of Labeling (DOL) | 1 - 2 | For peptides, a low DOL is often desired to maintain biological activity. |

| Binding Potential (Bp) of a Cy5.5-labeled peptide (GX1) | 0.582 ± 0.2655 | In a xenograft tumor model, indicating specific binding.[6][7] |

| Improvement in Detection Sensitivity | 10-fold | Using a Cy5-labeled antimicrobial peptide compared to a Cy5-labeled antibody for E. coli O157:H7 detection.[8] |

Experimental Protocols

Materials and Reagents

-

Peptide with at least one primary amine (N-terminus or lysine (B10760008) residue)

-

Cy5 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5

-

Purification columns (e.g., HPLC, spin columns)

-

Spectrophotometer

-

Mass spectrometer

-

Lyophilizer

Protocol 1: Cy5 Labeling of Peptides

This protocol describes the labeling of a peptide containing a primary amine with a Cy5 NHS ester.

-

Peptide Preparation:

-

Cy5 NHS Ester Solution Preparation:

-

Just before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[11]

-

-

Labeling Reaction:

-

Add a 5-10 fold molar excess of the Cy5 NHS ester solution to the peptide solution.

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

-

Protocol 2: Purification of Cy5-Labeled Peptide

Purification is critical to remove unreacted Cy5 dye and other byproducts. High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[1][12]

-

HPLC System Preparation:

-

Use a C18 reverse-phase column suitable for peptide purification.

-

Prepare mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Prepare mobile phase B: 0.1% TFA in acetonitrile.

-

-

Purification:

-

Acidify the labeling reaction mixture with a small amount of TFA.

-

Inject the sample onto the HPLC column.

-

Elute the labeled peptide using a linear gradient of mobile phase B (e.g., 5-95% over 30 minutes).

-

Monitor the elution profile at both 220 nm (for the peptide backbone) and 650 nm (for Cy5).

-

Collect the fractions containing the dual-absorbing peak, which corresponds to the Cy5-labeled peptide.

-

-

Post-Purification Processing:

-

Combine the pure fractions.

-

Lyophilize the combined fractions to obtain the purified Cy5-labeled peptide as a powder.

-

Store the lyophilized peptide at -20°C or -80°C, protected from light.

-

Protocol 3: Characterization of Cy5-Labeled Peptide

-

Mass Spectrometry:

-

Analyze the purified labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the covalent attachment of the Cy5 dye. The expected mass will be the mass of the peptide plus the mass of the Cy5 moiety.

-

-

Spectrophotometric Analysis and Calculation of Degree of Labeling (DOL):

-

Dissolve the lyophilized Cy5-labeled peptide in a suitable buffer (e.g., PBS).

-

Measure the absorbance of the solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).

-

Calculate the concentration of Cy5 using the Beer-Lambert law and the molar extinction coefficient of Cy5 (ε_Cy5 = 250,000 M⁻¹cm⁻¹).

-

Concentration of Cy5 (M) = A₆₅₀ / ε_Cy5

-

-

Calculate the concentration of the peptide. A correction factor is needed for the absorbance of Cy5 at 280 nm.

-

Peptide Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_peptide

-

Where CF is the correction factor (typically ~0.05 for Cy5) and ε_peptide is the molar extinction coefficient of the peptide.

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = (Concentration of Cy5) / (Concentration of Peptide)

-

-

Visualizations

Experimental Workflow

Caption: Workflow for Cy5 labeling of peptides.

Signaling Pathway Example: GPCR Activation by a Cy5-Labeled Peptide

References

- 1. lifetein.com [lifetein.com]

- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 3. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Peptide ligand recognition by G protein-coupled receptors [frontiersin.org]

- 5. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OPG [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. Cy5 labeled antimicrobial peptides for enhanced detection of Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. lubio.ch [lubio.ch]

- 11. assaygenie.com [assaygenie.com]

- 12. peptide.com [peptide.com]

Cy5 in Flow Cytometry: A Detailed Guide for Researchers

Introduction to Cy5 and its Significance in Flow Cytometry

Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine (B1664457) family, known for its bright fluorescence in the far-red region of the spectrum.[1][2] This characteristic makes it an invaluable tool in flow cytometry for several key reasons. The far-red emission of Cy5 falls within a spectral window where cellular autofluorescence is minimal, leading to an improved signal-to-noise ratio and enhanced sensitivity in detecting target molecules.[1][2] Cy5 is typically excited by a 633 nm or 647 nm laser and emits light at approximately 670 nm.[1]

While the term "Cy5 acid" refers to the non-activated carboxylic acid form of the dye, it is important to note that for most applications in flow cytometry, particularly for labeling proteins like antibodies, the amine-reactive N-hydroxysuccinimide (NHS) ester form (Cy5 NHS ester) is utilized.[3] The this compound form can be considered a precursor to the reactive ester or used as a non-reactive control in experiments.[3] This document will provide a comprehensive overview of the applications of Cy5-conjugated molecules in flow cytometry, including detailed protocols for antibody conjugation and immunophenotyping.

Core Applications of Cy5 in Flow Cytometry

The versatility of Cy5 has led to its widespread use in various flow cytometry applications:

-

Immunophenotyping: Cy5-conjugated antibodies are extensively used to identify and quantify different cell populations based on the expression of specific cell surface or intracellular markers.[4][5] This is fundamental in immunology, hematology, and cancer research for characterizing immune cell subsets, diagnosing diseases, and monitoring therapeutic responses.[6][7]

-

Nucleic Acid Analysis: Cy5 can be used for fluorescent labeling in the analysis of nucleic acids.[4] For instance, in cell cycle analysis, Cy5 can be incorporated into DNA, allowing for the determination of DNA content and the analysis of the cell cycle status.[4]

-

Apoptosis Detection: Cy5-labeled markers, such as Annexin V, can be used to identify and quantify apoptotic cells.[4]

-

Cell Proliferation and Viability: Cy5 can be employed in assays to assess cell proliferation and determine cell viability.[4]

Advantages of Using Cy5 in Flow Cytometry

The use of Cy5 in flow cytometry offers several distinct advantages:

-

High Fluorescence Intensity and Photostability: Cy5 is known for its bright fluorescence and good photostability, which allows for robust and reproducible staining.[1]

-

Low Autofluorescence Background: As mentioned, biological samples exhibit minimal autofluorescence in the far-red region of the spectrum where Cy5 emits, resulting in a high signal-to-noise ratio.[1][2]

-

Compatibility with Multicolor Panels: The distinct spectral properties of Cy5 allow for its inclusion in multicolor flow cytometry panels with minimal spectral overlap with fluorochromes excited by other lasers, such as those in the blue and yellow-green range.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Cy5 relevant to flow cytometry applications.

| Parameter | Typical Value | Notes |

| Excitation Maximum | ~649-651 nm | Efficiently excited by 633 nm (HeNe) or 647 nm (Krypton-ion) lasers. |

| Emission Maximum | ~667-670 nm | Detected using a bandpass filter such as 660/20 nm. |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |

| Quantum Yield | ~0.27 | The efficiency of converting absorbed light into emitted fluorescence. |

| Recommended Antibody Titration Range | 1:100 - 1:1000 | This is highly dependent on the antibody, antigen density, and cell type. Always perform a titration for each new antibody-conjugate. |

| Optimal Molar Ratio (Dye:Antibody) | 3:1 to 7:1 | For antibody conjugation, an optimal ratio is crucial to avoid over-labeling which can lead to quenching and loss of antibody function.[8] |

Experimental Protocols

Protocol 1: Conjugation of Cy5 NHS Ester to an Antibody

This protocol describes the covalent labeling of a primary antibody with Cy5 NHS ester.

Materials:

-

Purified antibody (free of sodium azide (B81097) and amine-containing buffers like Tris)

-

Cy5 NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Storage Buffer: 10 mM Tris, 150 mM NaCl, 0.1% (w/v) NaN₃, pH 8.2[9]

-

Desalting column or dialysis equipment

Procedure:

-

Antibody Preparation:

-

Cy5 NHS Ester Preparation:

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the prepared antibody.

-

Add the dissolved Cy5 NHS ester to the antibody solution. A starting point for optimization is a molar ratio of 5:1 (dye:antibody).[8] For a 1 mg/mL IgG solution, this corresponds to approximately 40 µg of Cy5 per mg of antibody.[9]

-

Mix immediately by gentle pipetting.

-

Wrap the tube in aluminum foil to protect it from light and incubate at room temperature for 1 hour with gentle rotation.[8][9]

-

-

Purification of the Conjugate:

-

Remove unreacted Cy5 by passing the reaction mixture through a desalting column equilibrated with the Storage Buffer.[9] Alternatively, dialyze the conjugate against the Storage Buffer.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization and Storage:

-

Determine the degree of labeling by measuring the absorbance at 280 nm (for the antibody) and 650 nm (for Cy5).

-

Store the Cy5-conjugated antibody at 4°C, protected from light.

-

Protocol 2: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) using a Cy5-Conjugated Antibody

This protocol provides a general procedure for staining PBMCs for flow cytometry analysis.

Materials:

-

Isolated PBMCs

-

Cy5-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fc-blocking reagent (optional, but recommended)

-

Fixable Viability Dye (optional)

-

Flow cytometer equipped with a red laser (e.g., 633 nm or 647 nm)

Procedure:

-

Cell Preparation:

-

Start with a single-cell suspension of PBMCs at a concentration of 1 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.

-

-

Fc Receptor Blocking (Optional):

-

Add an Fc-blocking reagent to the cell suspension and incubate on ice for 10-15 minutes. This step helps to reduce non-specific antibody binding.

-

-

Staining:

-

Add the predetermined optimal amount of the Cy5-conjugated antibody to the cells. The optimal concentration should be determined by titration for each antibody.

-

Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.

-

-

Washing:

-

Add 2-3 mL of cold Flow Cytometry Staining Buffer to the cells.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Repeat the wash step.

-

-

Resuspension and Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

If using a viability dye, follow the manufacturer's protocol for staining before or after the antibody incubation step.

-

Analyze the samples on a flow cytometer. Set up appropriate voltage and compensation settings using single-stained controls.

-

Visualizations

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. CY5 on flow cytometry Cyanine5 Nucleic acid analysis Cell cycle - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 5. biocompare.com [biocompare.com]

- 6. tcd.ie [tcd.ie]

- 7. researchgate.net [researchgate.net]

- 8. drmr.com [drmr.com]

- 9. drmr.com [drmr.com]

- 10. assaygenie.com [assaygenie.com]

Application Notes and Protocols for In Vivo Imaging with Cy5 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5) acid and its derivatives are synthetic, far-red fluorescent dyes that are instrumental in a multitude of life science research applications. Their emission spectrum falls within the near-infrared (NIR) window (670-700 nm), a region where absorbance and autofluorescence from biological tissues are significantly minimized. This intrinsic property allows for deeper tissue penetration and a higher signal-to-background ratio, making Cy5 an excellent choice for in vivo imaging studies in small animals. These application notes provide detailed information and protocols for utilizing Cy5 acid in preclinical imaging experiments.

Properties of this compound and its Derivatives

This compound is the parent molecule, which can be chemically modified to create reactive forms for conjugation to biomolecules. The choice of the Cy5 derivative is critical and depends on the target molecule and the desired properties of the final conjugate.

Data Presentation: Photophysical and Chemical Properties of Cy5 Derivatives

| Property | This compound | Sulfo-Cy5 NHS Ester |

| Form | Non-activated carboxylic acid | Amine-reactive N-hydroxysuccinimide ester |

| Excitation Maximum (nm) | ~646 | ~646-649 |

| Emission Maximum (nm) | ~662 | ~662-670 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~250,000 - 271,000 |

| Quantum Yield | ~0.2 | ~0.2 - 0.28 |

| Solubility | Limited water solubility; soluble in organic solvents (DMSO, DMF) | High water solubility |

| Reactivity | Can be activated for conjugation | Reacts with primary amines (e.g., lysine (B10760008) residues in proteins) |

| In Vivo Considerations | Prone to aggregation in aqueous environments, which can alter biodistribution. | Reduced aggregation and non-specific binding, leading to more reliable biodistribution data.[1] |

Key Applications in In Vivo Imaging

The versatility of Cy5 dyes allows for their application across a wide range of in vivo studies:

-

Tumor Imaging and Cancer Research: Labeled antibodies, peptides, or nanoparticles can be used to target and visualize tumors, enabling studies on tumor growth, metastasis, and therapeutic response.

-

Biodistribution Studies: Tracking the accumulation, distribution, and clearance of drugs, nanoparticles, or other biological molecules in various organs and tissues over time.

-

Cell Tracking: Monitoring the fate and migration of labeled cells (e.g., immune cells, stem cells) in vivo.

-

Sentinel Lymph Node Mapping: Identifying the primary lymph nodes draining a tumor to guide surgical resection.

Experimental Protocols

Protocol 1: Labeling a Targeting Protein (e.g., Antibody) with Cy5 NHS Ester

This protocol describes the conjugation of an amine-reactive Cy5 NHS ester to a protein, such as an antibody, for in vivo targeting.

Materials:

-

Targeting protein (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).

-

Cy5 NHS Ester or Sulfo-Cy5 NHS Ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., Sephadex G-25).

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris) by dialysis or buffer exchange into the Reaction Buffer.

-

Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

While gently vortexing the protein solution, add the dissolved Cy5 NHS ester. A typical molar ratio of dye to protein is between 5:1 and 10:1. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching: Add the Quenching Solution to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Separate the Cy5-labeled protein from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute first.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Protocol 2: In Vivo Tumor Imaging with a Cy5-Labeled Antibody

This protocol outlines the procedure for imaging tumor-bearing mice using a Cy5-labeled antibody.

Animal Preparation:

-

House mice in accordance with institutional guidelines.

-

For at least one week prior to imaging, provide the mice with a low-fluorescence or chlorophyll-free diet to reduce background autofluorescence.

-

If applicable, establish subcutaneous or orthotopic tumors with a relevant cancer cell line.

Procedure:

-

Probe Administration:

-

Dilute the Cy5-labeled antibody in sterile PBS to the desired concentration. A typical dose is 1-2 nmol per mouse.

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.

-

-

In Vivo Imaging:

-

Acquire a baseline (pre-injection) image to assess the level of autofluorescence.

-

Place the anesthetized mouse in an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).

-

Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

-

-

Data Analysis:

-

Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle) in the acquired images.

-

Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

-

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol details the steps for assessing the organ-level distribution of a Cy5-labeled agent after the final in vivo imaging time point.

Procedure:

-

Euthanasia and Perfusion:

-

At the end of the in vivo study, euthanize the mouse according to institutional protocols.

-

Perform a cardiac perfusion with saline to remove blood from the organs, which can be a source of fluorescence signal.

-

-

Organ Dissection:

-

Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor.

-

-

Ex Vivo Imaging:

-

Arrange the dissected organs in a petri dish or on a non-fluorescent surface.

-

Image the organs using the in vivo imaging system with the same settings used for the in vivo scans.

-

-

Data Quantification:

-

Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.

-

To quantify the amount of the Cy5-labeled agent in each organ, a standard curve can be generated by imaging known concentrations of the agent.

-

Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

-

Signaling Pathway Visualization

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in cancer therapy. In vivo imaging with Cy5-labeled anti-HER2 antibodies (e.g., Trastuzumab) can be used to visualize HER2-positive tumors and monitor therapeutic response. The following diagram illustrates the major signaling cascades downstream of HER2 activation.

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo imaging experiment using a Cy5-labeled probe.

Caption: General experimental workflow for in vivo imaging with a Cy5-labeled probe.

Conclusion

This compound and its derivatives are powerful tools for in vivo fluorescence imaging, offering high sensitivity and deep tissue penetration. The selection of the appropriate Cy5 derivative and the careful design of experimental protocols are crucial for obtaining reliable and reproducible results. The protocols and information provided in these application notes serve as a guide for researchers to effectively utilize Cy5 dyes in their preclinical imaging studies.

References

Application Notes and Protocols for Labeling Nanoparticles with Cyanine 5 (Cy5)

Introduction

This document provides detailed protocols for the covalent labeling of nanoparticles with the far-red fluorescent dye, Cyanine 5 (Cy5). Fluorescently labeled nanoparticles are critical tools in a wide range of research and drug development applications, including in vitro and in vivo imaging, biodistribution studies, and cellular uptake analysis. The choice of labeling strategy depends on the functional groups present on the nanoparticle surface. The most common approaches involve the reaction of an amine-reactive Cy5 derivative with amine-functionalized nanoparticles or the coupling of an amine-containing Cy5 to carboxylated nanoparticles using carbodiimide (B86325) chemistry.

Understanding "Cy5 Acid" and Common Labeling Chemistries

While the term "this compound" might refer to the free carboxylic acid form of the dye, commercially available and widely used Cy5 derivatives for labeling are typically amine-reactive succinimidyl esters (Cy5 NHS ester) or carbonyl-reactive primary amines (Cy5 amine). This guide will focus on the two most prevalent and reliable labeling strategies:

-

Labeling of Amine-Functionalized Nanoparticles with Cy5 NHS Ester: This method involves the reaction of a primary amine on the nanoparticle surface with a Cy5 N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond.

-

Labeling of Carboxyl-Functionalized Nanoparticles with Cy5 Amine: This two-step process utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to activate the carboxyl groups on the nanoparticle surface, which then react with the primary amine of the Cy5 dye to form a stable amide bond.[1][2][3]

Protocol 1: Labeling of Amine-Functionalized Nanoparticles with Cy5 NHS Ester

This protocol is suitable for nanoparticles presenting primary amine groups on their surface.

Experimental Workflow Diagram

References

Application Notes and Protocols for Cy5 Acid in Single-Molecule Tracking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule tracking (SMT) has emerged as a powerful technique to investigate the dynamics and interactions of individual molecules in complex biological systems. The choice of the fluorescent probe is critical for the success of SMT experiments. Cyanine 5 (Cy5), a far-red emitting fluorophore, is widely used for single-molecule studies due to its high extinction coefficient, good quantum yield, and emission in a spectral region with reduced cellular autofluorescence.[1] This document provides detailed application notes and protocols for the use of Cy5 acid and its derivatives, such as Cy5 NHS ester, in single-molecule tracking experiments.

Photophysical Properties of Cy5

Understanding the photophysical properties of Cy5 is essential for designing and interpreting SMT experiments. Key parameters are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λ_ex) | ~646 - 651 nm | [1] |

| Emission Maximum (λ_em) | ~662 - 670 nm | [1] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield | ~0.2 | [1] |

A significant challenge with Cy5 in single-molecule applications is its propensity for photoblinking (transient excursions to a dark state) and photobleaching (irreversible loss of fluorescence).[2] These phenomena are often mediated by the formation of a long-lived triplet state and can be exacerbated by the presence of thiols in the imaging buffer.[2]

Strategies for Enhancing Cy5 Photostability

To overcome the limitations of blinking and photobleaching, various photostabilizing strategies have been developed. These generally involve the use of chemical additives in the imaging buffer to quench the triplet state or reduce the concentration of molecular oxygen, a key player in photobleaching pathways.

| Photostabilizing Agent/System | Concentration | Effect on Cy5 | Reference(s) |

| Trolox | 0.5 - 2 mM | Reduces blinking and photobleaching | [2] |

| Cyclooctatetraene (COT) | 1 mM | Triplet state quencher, enhances photostability | [3] |

| 4-Nitrobenzyl alcohol (NBA) | 1 mM | Triplet state quencher | [3] |

| β-mercaptoethanol (β-ME) | 1-10 mM | Can induce blinking but is sometimes used with other agents | [2] |

| Oxygen Scavenging System (e.g., GOC) | Varies | Removes molecular oxygen, significantly reduces photobleaching | [3] |

| Ergothioneine | 150 mM | Surpasses β-ME in enhancing photostability | [2] |

Note: The optimal concentration of each agent may vary depending on the specific experimental conditions and should be empirically determined.

Experimental Protocols

Protocol 1: Labeling of Proteins with Cy5 NHS Ester

This protocol describes the covalent labeling of primary amines (e.g., lysine (B10760008) residues) on a protein of interest with Cy5 N-hydroxysuccinimidyl (NHS) ester.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Cy5 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., desalting column)

-

Storage Buffer (e.g., PBS with glycerol)

Procedure:

-

Protein Preparation:

-

Cy5 NHS Ester Stock Solution:

-

Immediately before use, dissolve the Cy5 NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[6]

-

-

Labeling Reaction:

-

Calculate the required amount of Cy5 NHS ester. A molar excess of 3-7 fold of dye to protein is a good starting point for optimization.[7]

-

Add the calculated volume of Cy5 NHS ester stock solution to the protein solution.

-

Mix gently and incubate for 1 hour at room temperature, protected from light.[5]

-

-

Purification:

-

Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[6]

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm and 650 nm.

-